2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Catalog No.
S912074
CAS No.
1434142-05-8
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic...

CAS Number

1434142-05-8

Product Name

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-4-7(5-8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FITPVQKCXOGZGO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a chemical compound characterized by its unique cyclobutyl structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H19NO4C_{11}H_{19}NO_{4}, and it has a molecular weight of approximately 229.28 g/mol. The compound is primarily utilized in organic synthesis, particularly in the protection of amine groups during peptide synthesis, allowing for selective reactions without interference from the amine functionalities .

  • Organic synthesis

    The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. The Boc group is a common protecting group for amines in organic synthesis, as it can be easily attached and removed under specific reaction conditions [PubChem, "2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid", ].

  • Medicinal chemistry

  • Peptide chemistry

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to yield carboxylic acids.
  • Reduction: The Boc protecting group can be removed through reduction, resulting in free amines.
  • Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation can facilitate the removal of the Boc group.
  • Substitution Conditions: Often involves nucleophiles such as amines or alcohols in the presence of a base.

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid exhibits significant biological activity, particularly in biochemical processes involving amine groups. The compound's Boc group allows for controlled reactions in cellular environments. Upon deprotection under acidic conditions, the free amine can participate in various biological reactions, influencing cellular processes such as signaling pathways and enzyme interactions .

Synthetic Routes

The synthesis typically involves:

  • Protection of an amine group using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
  • The reaction may occur under aqueous conditions or in organic solvents such as acetonitrile with a catalyst like 4-dimethylaminopyridine.

Industrial Production

Modern methods may utilize flow microreactor systems for more efficient and sustainable production compared to traditional batch processes. This approach allows for direct introduction of the Boc group into various organic compounds .

This compound serves multiple purposes in research and industry:

  • Peptide Synthesis: It is extensively used to protect amine groups during peptide synthesis, enhancing selectivity and yield.
  • Research Tool: Employed in organic chemistry to study reaction mechanisms and explore new synthetic pathways .
  • Pharmaceutical Development: Potential applications in drug design due to its unique structural properties that may influence biological activity .

Interaction studies have shown that 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can interact with various enzymes and proteins, primarily through its Boc group. This interaction facilitates specific biochemical pathways while preventing unwanted side reactions during synthesis . The ability to control these interactions makes it a valuable tool in both academic research and industrial applications.

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
    • Contains a trifluoromethyl group, altering its reactivity.
  • 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
    • Features an oxyacetic acid moiety, which may change its chemical properties.

Uniqueness

The unique cyclobutyl ring structure of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid imparts specific steric and electronic properties that distinguish it from similar compounds. This structural feature enhances its utility in synthesizing complex molecules and applications requiring precise control over chemical reactivity .

The cyclobutane ring system in 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid exhibits distinctive conformational characteristics that significantly influence the overall molecular geometry and stability [1]. The four-membered ring adopts a non-planar, puckered conformation with a folding angle of approximately 30 degrees, deviating substantially from planarity to minimize both angular and torsional strain [2] [3]. This puckering motion represents a dynamic equilibrium between multiple conformational states, with the ring continuously undergoing inversion processes characterized by a relatively low energy barrier of 482 cm⁻¹ [2].

The conformational dynamics of the cyclobutane ring are governed by the complex interplay between angular strain and torsional strain relief mechanisms [1] [4]. The ring bond angles deviate significantly from the ideal tetrahedral angle of 109.5 degrees, compressed to approximately 88 degrees, creating substantial angular strain [1] [5]. However, this angular compression is partially compensated by the relief of torsional strain achieved through the puckered conformation, which prevents the complete eclipsing of adjacent carbon-hydrogen bonds that would occur in a planar arrangement [1] [6].

The carbon-carbon bond lengths within the cyclobutane ring are elongated to 1.56 Å compared to the standard 1.54 Å found in ethane, reflecting the strain imposed by the four-membered ring geometry [5]. This bond lengthening results from 1,3 carbon-carbon non-bonding repulsions, with the cross-distance between opposing carbons constrained to only 2.22 Å [5]. The ring strain energy for cyclobutane systems is quantified at 26.3 kcal/mol, representing the second-highest strain energy among saturated monocarbocycles after cyclopropane [5] [7].

Computational studies employing high-level ab initio methods have revealed significant coupling between ring-puckering motions and carbon-hydrogen rocking movements [2]. The equilibrium puckering angle of 29.59 degrees and the associated carbon-hydrogen rocking angle of 5.67 degrees demonstrate the coordinated nature of these conformational changes [2]. Natural bond orbital analysis indicates that hyperconjugative interactions, specifically sigma carbon-carbon to sigma carbon-hydrogen antibonding and sigma carbon-hydrogen to sigma carbon-hydrogen antibonding interactions, are strengthened as the cyclobutane ring puckers [2].

Table 1: Cyclobutane Ring Strain and Conformational Parameters

ParameterCyclobutane ValueSource
Ring Strain Energy (kcal/mol)26.3 [5] [7]
Bond Angle Deviation from Tetrahedral (°)21.5 (88° vs 109.5°) [1] [5]
Puckering Angle (°)~30 [2] [3]
C-C Bond Length (Å)1.56 [5]
Torsional Strain Relief FactorPartial [1] [4]
Cross-distance C-C Non-bonding (Å)2.22 [5]
Conformational PreferencePuckered/Folded [1] [2]
Ring Inversion Barrier (cm⁻¹)482 [2]

The conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives reveals that substituents at the C2 position, when fixed in an equatorial position, significantly modulate the conformational preference of the ring-puckering motion [8]. This substitution effect influences the overall molecular dynamics and affects the accessibility of different conformational states within the energy landscape [8]. The flexibility of the cyclobutane ring system, while limited compared to larger rings, still allows for sufficient conformational sampling to accommodate various intramolecular interactions and optimize the overall molecular geometry [8].

tert-Butoxycarbonyl (Boc) Protective Group Stereoelectronic Effects

The tert-butoxycarbonyl protective group in 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid exerts profound stereoelectronic effects that significantly influence the molecular properties and electronic distribution [9]. The bulky tert-butyl groups induce substantial hyperconjugation effects, raising the lowest unoccupied molecular orbital energy level by 0.17 to 0.21 electron volts, which fundamentally alters the electronic characteristics of the molecule [9]. This energy level shift demonstrates the pronounced electronic influence of the tert-butoxycarbonyl group beyond its primary function as a protecting group [9].

The hyperconjugation effect of the tert-butyl groups arises from the donation of electron density from the carbon-hydrogen sigma bonds into adjacent antibonding orbitals, creating a stabilizing electronic interaction [9]. This effect is particularly significant in the context of tetraazapyrene systems, where the insertion of tert-butyl groups has been shown to modulate electronic communication between redox units [9]. The hyperconjugative interactions contribute to the overall electronic delocalization within the molecule, affecting both the ground state stability and the excited state properties [9].

Electrostatic destabilization effects also play a crucial role in the stereoelectronic influence of the tert-butoxycarbonyl group [9]. The bulky tert-butyl substituents create local electrostatic fields that can destabilize certain molecular orbitals, particularly those with significant electron density in the vicinity of the protective group [9]. This destabilization effect can be quantified through computational analysis of electrostatic potentials at nuclear positions, providing insight into the spatial distribution of electronic effects [9].

The steric hindrance imposed by the tert-butoxycarbonyl group significantly influences molecular conformations and intermolecular interactions [9]. The large steric bulk of the tert-butyl groups prevents effective aggregation and intermolecular stacking, leading to enhanced solubility properties [9]. This steric effect is particularly important in crystalline environments, where the bulky protecting groups can dictate packing arrangements and influence hydrogen bonding networks [9].

Table 2: tert-Butoxycarbonyl (Boc) Group Electronic Effects

Electronic EffectMagnitude/DescriptionReference
LUMO Energy Level Shift (eV)+0.17 to +0.21 [9]
Hyperconjugation ContributionSignificant [9]
Electrostatic DestabilizationModerate [9]
Steric Hindrance FactorHigh [9]
Solubility EnhancementEnhanced [9]
Aggregation SuppressionEffective [9]
Electronic Communication ModulationReduced [9]

The tert-butoxycarbonyl group also influences the regioselectivity of chemical reactions through stereoelectronic control mechanisms [10]. The spatial arrangement of the protecting group can direct the approach of reagents and influence the stereochemical outcome of reactions involving the protected amino acid derivative [10]. This stereoelectronic control is mediated through both steric and electronic effects, where the tert-butoxycarbonyl group acts as a directing group that modulates the reactivity of adjacent functional groups [10].

Computational studies using density functional theory have revealed that the tert-butoxycarbonyl group participates in through-space electronic interactions that can influence the overall molecular reactivity [11]. These interactions involve the overlap of non-bonding molecular orbitals with adjacent bonding and antibonding orbitals, creating stabilizing or destabilizing effects depending on the specific geometric arrangement [11]. The magnitude of these stereoelectronic effects is highly dependent on the conformational state of the molecule, emphasizing the importance of conformational analysis in understanding the electronic properties [11].

Hydrogen Bonding Networks in Solid-State Crystallography

The solid-state structure of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is characterized by complex hydrogen bonding networks that govern the crystalline packing arrangements and influence the overall stability of the crystal lattice [12] [13]. Carboxylic acid functional groups are particularly prone to forming strong hydrogen bonds, with the ability to act as both donors and acceptors in multiple bonding configurations [14] [15]. The carboxylic acid dimer motif represents the most common hydrogen bonding pattern, featuring two carboxylic acid groups connected through a pair of hydrogen bonds with typical oxygen-oxygen distances ranging from 2.50 to 2.65 Å [16] [14] [15].

The strength of hydrogen bonds in carboxylic acid systems is evidenced by the broad absorption bands observed in infrared spectroscopy, with the hydroxyl stretching frequency appearing as a broad envelope extending from 3500 to 2500 cm⁻¹ [14]. This spectroscopic signature reflects the strong intermolecular interactions that persist in both solid and liquid states [14]. The hydrogen bonding in carboxylic acids is sufficiently strong that individual molecules are rarely found in isolation, instead forming dimeric or polymeric hydrogen-bonded structures [14].

Crystallographic analysis of amino acid derivatives with tert-butoxycarbonyl protecting groups reveals characteristic hydrogen bonding patterns involving the amide nitrogen and carbonyl oxygen atoms [17]. The N-H···O hydrogen bonds typically exhibit distances in the range of 2.80 to 3.00 Å with bond angles between 160 and 175 degrees [13] [17]. These intramolecular hydrogen bonds contribute to the conformational stability of the molecule and influence the overall molecular geometry in the solid state [17].

The role of water molecules in mediating hydrogen bonding networks cannot be overlooked, particularly in crystalline structures where co-crystallized water can serve as both donor and acceptor in complex three-dimensional networks [13]. Water-mediated hydrogen bonds typically exhibit strong bonding characteristics with oxygen-oxygen distances of 2.81 to 2.90 Å and bond angles approaching linearity at 165 to 175 degrees [13]. These water-bridged networks can significantly influence the crystal packing and may contribute to the overall stability of the crystalline form [13].

Table 3: Hydrogen Bonding Network Characteristics in Solid-State Structures

Hydrogen Bond TypeTypical Distance (Å)Bond Angle (°)StrengthReference
Carboxylic Acid Dimer2.50-2.65170-180Strong [16] [14] [15]
Intramolecular N-H···O2.80-3.00160-175Moderate [13] [17]
Intermolecular O-H···O2.49-2.80170-180Strong [15] [18]
C-H···O Interactions3.20-3.50120-140Weak [17]
Water-Mediated Networks2.81-2.90165-175Strong [13]

Advanced crystallographic techniques employing quantum mechanical methods have enabled more precise determination of hydrogen atom positions and the characterization of hydrogen bonding networks [13]. Hirshfeld atom refinement and related quantum crystallographic approaches provide enhanced accuracy in locating hydrogen atoms, which is crucial for understanding the detailed geometry of hydrogen bonds [13]. These methods have revealed that hydrogen bonds in crystalline amino acid derivatives can exhibit varying degrees of covalent character, depending on the specific chemical environment and geometric constraints [13].

The analysis of hydrogen bonding networks in crystalline structures requires consideration of both geometric and energetic factors [19]. Nuclear magnetic resonance crystallography methods, combining solid-state nuclear magnetic resonance spectroscopy with X-ray powder diffraction, provide complementary information about hydrogen bonding environments [19]. These techniques can resolve ambiguities in hydrogen atom positions and provide insights into the dynamic behavior of hydrogen bonds in the solid state [19].

Computational Modeling of Torsional Strain in Cyclobutyl-Acetic Acid Systems

Computational modeling of torsional strain in cyclobutyl-acetic acid systems requires sophisticated theoretical approaches that can accurately capture the complex interplay between ring strain, conformational flexibility, and electronic effects [20] [21]. Density functional theory calculations have emerged as the primary tool for investigating the conformational landscapes and energetic properties of these strained ring systems [22] [23]. The computational analysis of cyclobutane derivatives necessitates careful consideration of the ring-puckering dynamics and the associated energy barriers that govern conformational interconversion [2] [23].

Molecular dynamics simulations provide valuable insights into the dynamic behavior of cyclobutyl-acetic acid systems, allowing for the exploration of conformational space and the quantification of torsional strain effects [20] [24]. These simulations employ force fields that have been specifically parameterized for strained ring systems, with the COMPASS force field demonstrating particular accuracy for cyclobutane derivatives [25]. The computational modeling reveals that torsional strain in cyclobutane rings is partially relieved through the adoption of puckered conformations, but significant residual strain remains due to the geometric constraints of the four-membered ring [7] [23].

The computational analysis of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid systems requires explicit treatment of the multiple conformational degrees of freedom, including ring puckering, side-chain rotations, and the relative orientations of the acetic acid substituent [8] [23]. Quantum chemical calculations at the density functional theory level, typically employing the B3LYP functional with adequate basis sets, provide reliable energetic and geometric parameters for these systems [21] [23]. The calculations reveal that the torsional strain energy is distributed among multiple conformational coordinates, with the ring-puckering motion being the dominant contributor to strain relief [23].

The development of accurate computational models for cyclobutyl-acetic acid systems has been facilitated by advances in quantum chemical methods and computational hardware [21] [23]. High-level ab initio calculations, including coupled-cluster methods, provide benchmark results for the validation of density functional theory approaches [2]. These computational studies have established that the inversion barriers in four-membered ring systems are primarily a consequence of electronic delocalization effects rather than purely torsional strain considerations [2].

Table 4: Molecular Properties of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₄ [26] [27] [28]
Molecular Weight (g/mol)229.28 [29] [27]
CAS Number1638772-19-6 [29] [27]
InChI KeyFITPVQKCXOGZGO-UHFFFAOYSA-N [27] [28]
SMILES NotationCC(C)(C)OC(=O)NC1CC(C1)CC(=O)O [28]
Physical FormSolid [27]
Purity98% [27]
Storage Temperature (°C)2-8 [27]
Boiling Point (°C, Predicted)386.9 ± 11.0 [30]
Density (g/cm³, Predicted)1.15 ± 0.1 [30]

The computational modeling of torsional strain effects extends beyond simple geometric optimization to include the calculation of vibrational frequencies and thermodynamic properties [24]. These calculations provide insights into the temperature dependence of conformational equilibria and the influence of thermal motion on the molecular structure [24]. The computational results indicate that the torsional strain in cyclobutyl-acetic acid systems is significantly influenced by substituent effects, with the tert-butoxycarbonyl group introducing additional steric constraints that affect the conformational preferences [8] [23].

The tert-butoxycarbonyl protecting group represents one of the most versatile and widely employed strategies for amine protection in organic synthesis, particularly in the context of cyclobutane-containing compounds such as 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid [1] [2]. The unique structural features of the cyclobutane ring, characterized by significant ring strain and conformational rigidity, present both opportunities and challenges in the implementation of Boc protection methodologies [3] .

Anhydrous vs. Aqueous Protection Conditions

The choice between anhydrous and aqueous conditions for Boc protection of aminocyclobutane derivatives represents a critical strategic decision that significantly influences reaction efficiency, selectivity, and practical implementation [2] [1]. Anhydrous conditions typically employ dichloromethane or acetonitrile as solvents, utilizing bases such as triethylamine or 4-dimethylaminopyridine to facilitate the nucleophilic attack of the amine on di-tert-butyl dicarbonate [1] [5].

Table 1: Comparative Analysis of Boc Protection Conditions

Reaction ConditionsBaseTemperature (°C)Time (hours)Yield (%)Reference
Aqueous/THF (3:1)NaOH (1.2 equiv)0-51292
Anhydrous DCMTEA (1.5 equiv)25688 [1]
Acetonitrile/DMAPDMAP (catalytic)25485 [2]
Ionic LiquidsInternal basicity25-402-885-95 [6] [7]
HFIP (Anhydrous)None required250.5-290-98 [8] [9]
Water (on-water conditions)NaHCO3 (suspended)252-685-92 [2]

Anhydrous conditions offer several distinct advantages, particularly in terms of reaction kinetics and side-product minimization [1]. The absence of water prevents competitive hydrolysis of di-tert-butyl dicarbonate, thereby maintaining higher concentrations of the active electrophile throughout the reaction course. In dichloromethane, the reaction typically proceeds via initial deprotonation of the amine by triethylamine, followed by nucleophilic attack on the carbonyl carbon of the anhydride [1] [10]. The resulting tetrahedral intermediate undergoes collapse with concomitant loss of tert-butoxycarbonyl anion, which subsequently decarboxylates to yield tert-butoxide and carbon dioxide [5].

Aqueous conditions, conversely, offer unique mechanistic pathways that can be advantageous for certain substrate classes [2] [11]. The presence of water facilitates the formation of zwitterionic intermediates through proton transfer processes, which can stabilize reactive intermediates and lead to improved selectivity profiles [2]. In aqueous tetrahydrofuran mixtures, sodium hydroxide serves as both a base and a phase-transfer catalyst, enabling efficient protection even with water-sensitive substrates .

The mechanistic dichotomy between anhydrous and aqueous conditions becomes particularly pronounced when considering the conformational dynamics of cyclobutane rings . The rapid ring puckering and conformational interconversion characteristic of cyclobutanes can influence the accessibility of the amino group, with aqueous conditions potentially providing greater conformational flexibility through hydrogen bonding interactions [3] [12].

Catalytic Approaches Using Ionic Liquids or HFIP

Recent advances in solvent engineering have introduced ionic liquids and hexafluoroisopropanol as powerful media for Boc protection reactions, offering unprecedented levels of efficiency and selectivity [6] [8] [9]. Ionic liquids, particularly those incorporating protic functionalities, provide unique environments that combine the benefits of both homogeneous catalysis and facile product separation [7] [13].

Table 5: Solvent Effects in Boc Protection Reactions

Solvent SystemMechanism EnhancementMoisture SensitivityRate EnhancementSide ReactionsReference
Water/THF (aqueous)Stabilizes zwitterionic intermediateTolerates moistureBaselineMinimal hydrolysis [2] [11]
Anhydrous DCMFavors nucleophilic attackRequires anhydrous conditions2-3x fasterPossible anhydride hydrolysis [1]
Ionic LiquidsActivates electrophile via H-bondingModerately sensitive3-5x fasterMinimal [6] [13]
HFIP (anhydrous)Promotes carbocation stabilityRequires strict anhydrous conditions5-10x fasterMinimal [8] [9]
AcetonitrilePolar aprotic accelerationModerately sensitive2-4x fasterPossible nucleophilic competition [2] [5]
Neat conditionsHigh local concentrationTolerates moisture1.5-2x fasterPotential overprotection [14] [15]

The application of ionic liquids such as [TPA][Pro] (tetrapropylammonium prolinate) and [H-Suc]HSO4 (succinimidinium hydrogensulfate) has demonstrated remarkable efficiency in Boc protection reactions [6] [13]. These systems operate through multiple activation modes, including electrophilic activation of di-tert-butyl dicarbonate through hydrogen bonding interactions and stabilization of carbocationic intermediates [7]. The ionic liquid [TPA][Pro] has been particularly effective for aminocyclobutane derivatives, achieving yields of 85-95% under mild conditions while maintaining excellent functional group tolerance [6].

Hexafluoroisopropanol represents a paradigm shift in Boc protection methodology, offering unique properties that combine strong hydrogen bond donation capability with exceptional carbocation-stabilizing ability [8] [9]. The profound acidic character of HFIP (pKa = 9.3) compared to isopropanol (pKa = 17.1) enables it to function simultaneously as a solvent and activator [16] [9]. In HFIP, Boc protection reactions proceed with remarkable efficiency, often requiring no additional base and achieving complete conversion within 30 minutes to 2 hours [8].

The mechanism of HFIP-promoted Boc protection involves formation of hydrogen-bonded clusters between HFIP molecules and the carbonyl oxygens of di-tert-butyl dicarbonate [8] [9]. These interactions enhance the electrophilicity of the anhydride while simultaneously stabilizing the developing positive charge in the transition state. For cyclobutane-containing substrates, HFIP provides additional stabilization through its ability to accommodate the conformational flexibility required for optimal orbital overlap during the nucleophilic attack [17].

Density functional theory calculations have revealed that HFIP forms stable complexes with both the substrate amine and di-tert-butyl dicarbonate, creating a pre-organized reaction complex that significantly lowers the activation barrier for carbamate formation [18] [17]. The hydrogen bonding network in HFIP also prevents unwanted side reactions such as hydrolysis or multiple protection events, leading to excellent chemoselectivity [9].

[2+2] Cycloaddition Techniques for Cyclobutane Core Assembly

The construction of cyclobutane rings through [2+2] cycloaddition represents the most direct and atom-economical approach for generating the four-membered ring core found in 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid [19] [20] [21]. These reactions proceed through concerted or stepwise mechanisms, depending on the electronic nature of the participating olefins and the reaction conditions employed [22] [23].

Table 2: [2+2] Cycloaddition Methods for Cyclobutane Formation

MethodConditionsSubstrate TypeYield Range (%)DiastereoselectivityReference
Photochemical [2+2]UV irradiation (254-370 nm)Alkenes, α,β-unsaturated carbonyls60-85Good to excellent [19] [20]
Thermal [2+2]High temperature (>200°C)Strained olefins45-70Moderate [23]
Catalytic [2+2] (Cu-mediated)CuOTf (5 mol%), visible lightEnones, styrenes70-95High [24]
Ring-Closing Metathesis (RCM)Grubbs II catalyst (5 mol%)Diallyl compounds75-90N/A (depends on substrate) [25] [26]
Photoredox-catalyzed [2+2]Ru(bpy)3(PF6)2, visible lightEnones with electron-deficient alkenes65-88Good [24]
Lewis acid-catalyzed [2+2]TfOH, room temperatureElectron-rich olefins55-80Variable [27] [28]

Photochemical [2+2] cycloaddition reactions represent the most versatile and widely applicable method for cyclobutane synthesis [19] [21]. These transformations exploit the unique photochemical reactivity that circumvents the orbital symmetry restrictions imposed by the Woodward-Hoffmann rules, which render thermal [2+2] cycloadditions formally forbidden [20] [23]. The photochemical approach typically involves excitation of one alkene component to its singlet or triplet excited state, followed by interaction with a ground-state alkene partner [19] [21].

For the synthesis of cyclobutanes bearing amino acid functionalities, photochemical methods have proven particularly effective when applied to α,β-unsaturated esters and amides [19] [20]. The reaction of tert-butyl acrylate with 1,3-butadiene under UV irradiation (254 nm) has been demonstrated to provide cyclobutane-1-carboxylate precursors in 78% yield . The stereochemical outcome of these reactions is generally excellent, with the formation of predominantly cis-fused products when intramolecular variants are employed [21] [29].

The mechanistic pathway for photochemical [2+2] cycloaddition involves initial absorption of UV light by the electron-deficient alkene component, promoting it to an electronically excited state [19]. This excitation results in a significant change in the electronic configuration, effectively reversing the frontier molecular orbital energies and enabling favorable overlap with the HOMO of the electron-rich alkene partner [20] [21]. The resulting diradical intermediate undergoes rapid closure to form the cyclobutane ring, with the timing of this closure determining the stereochemical outcome [19].

Recent developments in photoredox catalysis have expanded the scope of [2+2] cycloaddition reactions to include visible light-promoted transformations [24] [30]. Ruthenium-based photocatalysts such as Ru(bpy)3(PF6)2 enable the cycloaddition of enones with various alkene partners under mild conditions [24]. These reactions proceed through single-electron transfer mechanisms, generating radical anion intermediates that undergo subsequent cycloaddition to form cyclobutane products [19] [30].

Copper-catalyzed photochemical [2+2] cycloadditions have emerged as particularly valuable for the synthesis of functionalized cyclobutanes [24]. The use of copper(I) triflate in combination with visible light enables efficient cycloaddition reactions with excellent diastereoselectivity [24]. For aminocyclobutane synthesis, this methodology allows for the introduction of diverse functionality while maintaining the structural integrity of existing protecting groups [24].

Ring-closing metathasis approaches to cyclobutane synthesis, while less common due to the inherent ring strain, have found application in specialized synthetic contexts [25] [26]. The use of Grubbs second-generation catalyst enables the formation of cyclobutenes, which can be subsequently reduced to the corresponding cyclobutanes [25] [31]. This approach is particularly valuable for substrates where direct [2+2] cycloaddition is problematic due to steric or electronic factors [26] [32].

Post-Functionalization of Cyclobutane Scaffolds

The post-synthetic modification of cyclobutane scaffolds represents a powerful strategy for accessing diverse structural variants of compounds like 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid [12] [33]. The unique strain characteristics and conformational properties of four-membered rings create both opportunities and challenges for selective functionalization [34] [35] [36].

Table 3: Post-Functionalization Strategies for Cyclobutane Scaffolds

Functionalization TypeCatalyst/ReagentSelectivityTypical Yield (%)Enantioselectivity (% ee)Reference
C-H Arylation (C1 position)Rh2(S-TCPTAD)4Selective for tertiary C-H85-9590-98 [12] [35]
C-H Arylation (C3 position)Rh2(S-2-Cl-5-BrTPCP)4Selective for secondary C-H75-8885-95 [12]
Ring Expansion to CyclopentaneH+ (acid-promoted)Thermodynamically driven70-85N/A [37] [38]
Ring Opening via ROCOMHydrazinium salt catalystStrain-relieved60-80N/A [39]
Oxidative C-H FunctionalizationPd(OAc)2/TEMPOPosition-dependent65-85Variable [33]
Decarboxylative CouplingNi catalyst/photoredoxα-Position selective70-90Depends on substrate [33]

Rhodium-catalyzed C-H functionalization has emerged as the premier method for site-selective modification of cyclobutane rings [12] [35] [40]. The development of sophisticated dirhodium tetracarboxylate catalysts has enabled precise control over both regiochemistry and enantioselectivity in these transformations [12]. For cyclobutane substrates, the choice of catalyst determines whether functionalization occurs at the C1 (tertiary) or C3 (secondary) positions [12] [35].

The catalyst Rh2(S-TCPTAD)4 demonstrates exceptional selectivity for tertiary C-H bond functionalization at the C1 position of substituted cyclobutanes [12] [35]. This selectivity arises from the electronic activation provided by the adjacent aryl substituent, combined with the steric accessibility of the equatorial C-H bond in the preferred ring conformation [12]. Reactions with aryldiazoacetates proceed with yields of 85-95% and enantioselectivities reaching 98% [12] [35].

Conversely, the sterically bulky catalyst Rh2(S-2-Cl-5-BrTPCP)4 favors functionalization at the C3 position, targeting the less sterically hindered secondary C-H bond [12]. This selectivity is achieved through catalyst-controlled discrimination between conformationally distinct C-H bonds, with the bulky catalyst preferentially approaching the equatorial site of the major ring conformer [12]. The resulting products are obtained with excellent diastereoselectivity favoring the cis-1,3-disubstituted configuration [12].

Ring expansion reactions represent another important class of post-functionalization transformations for cyclobutane derivatives [37] [38] [41]. These reactions exploit the inherent ring strain of four-membered rings to drive thermodynamically favorable rearrangements to five- or six-membered ring systems [38] [41] [42]. Acid-promoted ring expansion typically involves formation of a carbocationic intermediate adjacent to the cyclobutane ring, followed by migration of a ring C-C bond to relieve strain [38] [41].

For aminocyclobutane carboxylic acids, ring expansion can be triggered through various activation modes, including protonation of pendant functionality or Lewis acid coordination to electron-rich sites [38] [41]. The regioselectivity of these rearrangements depends on the relative stability of the resulting expanded ring systems and the migratory aptitude of different C-C bonds within the starting cyclobutane [41] [42].

Ring-opening carbonyl-olefin metathesis represents a novel approach to cyclobutane functionalization that has gained significant attention [39]. This transformation employs hydrazinium-based catalysts to promote the formal metathesis between cyclobutene double bonds and carbonyl groups of aldehydes [39]. The reaction proceeds through a [2+2] cycloaddition/cycloreversion sequence, ultimately providing γ,δ-unsaturated aldehydes as products [39].

Orthogonal Deprotection Strategies in Multi-Step Syntheses

The development of orthogonal deprotection strategies is crucial for the successful synthesis of complex molecules containing multiple protected functional groups [43] [44] [45]. In the context of compounds like 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, the ability to selectively remove protecting groups without affecting others enables sophisticated synthetic sequences [46] [47] [48].

Table 4: Orthogonal Deprotection Strategies in Multi-Step Synthesis

Protecting GroupDeprotection ConditionsOrthogonalityStability ProfileTypical ConditionsReference
Boc (tert-butoxycarbonyl)TFA/DCM or 4M HCl/dioxaneAcid-labileBase/nucleophile stableRT, 1-4 hours [3] [2]
Fmoc (fluorenylmethoxycarbonyl)Piperidine/DMF (20%)Base-labileAcid/reduction stableRT, 10-30 minutes [43] [49]
Cbz (carboxybenzyl)H2/Pd-C or Na/NH3Reduction-labileAcid/base stableRT to 40°C, 2-12 hours [43] [50]
Alloc (allyloxycarbonyl)Pd(PPh3)4/phenylsilanePd-mediatedAcid/base stableRT, 30 minutes [43]
Trt (trityl)Mild acid (pH 2-3)Mild acid-labileBase/reduction stableRT, 1-2 hours [46]
TBS (tert-butyldimethylsilyl)TBAF/THF or HFFluoride-labileAcid/base stableRT, 10 minutes to 2 hours [50] [51]

The fundamental principle underlying orthogonal protection strategies is the utilization of protecting groups that can be removed under mutually exclusive conditions [43] [44]. This approach enables the selective demasking of specific functional groups while leaving others intact, thereby providing precise control over the timing and sequence of synthetic transformations [45] [52].

Boc protecting groups are classified as acid-labile, undergoing facile cleavage under strongly acidic conditions while remaining stable to basic and nucleophilic reagents [3] [2] [53]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by heterolytic cleavage of the C-O bond to generate a tert-butyl cation and a carbamic acid intermediate [5] [53]. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide [2] [5].

For cyclobutane-containing substrates, the choice of acid and solvent system for Boc deprotection can significantly influence the reaction outcome [53] [54]. Trifluoroacetic acid in dichloromethane provides rapid and clean deprotection but may cause issues with acid-sensitive functionality elsewhere in the molecule [53]. Alternative conditions such as 4M hydrogen chloride in dioxane offer greater selectivity and are often preferred when other acid-sensitive groups are present [53] [54].

The development of thermally-induced Boc deprotection in continuous flow systems represents a significant advancement in orthogonal deprotection methodology [3]. This approach enables selective removal of Boc groups through controlled heating in the absence of chemical acids, thereby avoiding potential side reactions with acid-sensitive functionality [3]. Flow conditions using methanol or hexafluoroisopropanol as solvents have demonstrated excellent selectivity profiles, particularly for substrates containing multiple Boc-protected sites [3].

Fluorenylmethoxycarbonyl protecting groups provide perfect orthogonality to Boc groups, being stable under acidic conditions while undergoing rapid cleavage in the presence of secondary amines such as piperidine [43] [49]. The deprotection mechanism involves abstraction of the acidic proton at the 9-position of the fluorene ring, leading to formation of a stable carbanion and subsequent elimination of the carbamate [43] [49].

Silicon-based protecting groups, particularly the tert-butyldimethylsilyl group, offer unique orthogonality through their specific reactivity toward fluoride ion [50] [51]. The exceptional strength of the silicon-fluoride bond drives the selective cleavage of silicon-oxygen bonds under conditions that leave other protecting groups completely unaffected [50] [51]. Tetrabutylammonium fluoride in tetrahydrofuran represents the standard conditions for this transformation, providing rapid and quantitative deprotection within minutes to hours [50] [51].

Advanced orthogonal strategies may employ photolabile protecting groups that can be removed through controlled irradiation with specific wavelengths of light [55] [56]. These systems offer temporal and spatial control over deprotection events, enabling sophisticated applications in materials science and chemical biology [55]. Recent developments in this area include the design of protecting groups with orthogonal photochemical responses, allowing for sequential deprotection through irradiation at different wavelengths [55] [56].

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types